Bequinostatin A

概要

説明

ベキノスタチンAは、細菌ストレプトマイセス属MI384-DF12から最初に単離されたナフトキノン化合物です。 ヒトのpiクラスグルタチオンS-トランスフェラーゼ酵素に対する強力な阻害活性で知られており、グルタチオンとの抱合を触媒することにより、化合物の解毒に重要な役割を果たしています .

準備方法

合成経路と反応条件: ベキノスタチンAは、通常、ベナスタチン生成株ストレプトマイセス属MI384-DF12の培養液から単離されます。 単離プロセスには、抽出、精製、および分光分析を使用した構造決定など、いくつかの手順が含まれます .

工業生産方法: ベキノスタチンAの工業生産には、ストレプトマイセス属MI384-DF12を制御された条件下で発酵させることが含まれます。 次に、培養液を抽出および精製プロセスにかけて、化合物を単離します .

化学反応の分析

Degradation to Bequinostatin C

Bequinostatin A undergoes gradual conversion to Bequinostatin C in solution, particularly under ambient conditions. This degradation is attributed to intramolecular rearrangements or oxidation processes involving its quinone moiety.

This reaction necessitates careful handling: stock solutions should be prepared in DMSO, MeOH, or pyridine and used within days to minimize decomposition .

Decarboxylation to Bequinostatin B

Decarboxylation of this compound yields Bequinostatin B (2-decarboxythis compound), a reaction likely mediated by thermal or acidic conditions.

| Property | This compound | Bequinostatin B |

|---|---|---|

| Molecular formula | C₂₈H₂₄O₉ | C₂₇H₂₂O₈ |

| Key functional groups | Carboxylic acid, quinone, hydroxyls | Quinone, hydroxyls |

| Bioactivity (GSTπ IC₅₀) | 4.6 µg/mL | 15.0 µg/mL |

The loss of the carboxylic acid group in Bequinostatin B reduces GSTπ inhibitory potency, highlighting the importance of this moiety for target interaction .

Reactivity of Functional Groups

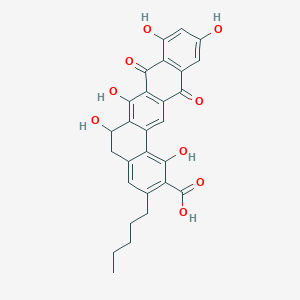

This compound’s structure (Fig. 1) includes:

-

Quinone system : Prone to redox reactions, potentially forming semiquinone radicals or hydroquinones under reducing conditions.

-

Hydroxyl groups : Participate in hydrogen bonding and may undergo methylation or glycosylation in biological systems.

-

Carboxylic acid : Susceptible to esterification or amide formation under standard coupling conditions.

Table: Key spectral data for structural elucidation

| ¹³C NMR (DMSO-d₆) | ¹H NMR (DMSO-d₆) |

|---|---|

| δ 169.2 (C-1, carboxylic acid) | δ 10.96 (1-OH, broad) |

| δ 146.4 (C-3, aromatic) | δ 6.89 (1H, s, aromatic proton) |

Synthetic and Biosynthetic Considerations

While the total synthesis of this compound has not been reported, its biosynthetic pathway in Streptomyces involves:

-

Polyketide synthase (PKS) assembly of the benzo[a]naphthacene core.

-

Oxidative modifications : Introduction of hydroxyl and quinone groups via cytochrome P450 enzymes .

-

Carboxylation : Addition of the C-2 carboxylic acid substituent, critical for bioactivity .

Stability Under Experimental Conditions

Biological Interactions as Chemical Reactions

This compound inhibits GSTπ (IC₅₀: 4.6 µg/mL) by competitively binding to the enzyme’s active site, preventing glutathione conjugation to electrophilic substrates . This interaction involves:

-

Hydrogen bonding : Between hydroxyl groups of this compound and GSTπ residues.

-

π-Stacking : Aromatic core alignment with hydrophobic enzyme pockets.

科学的研究の応用

Bequinostatin A is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of the applications of this compound, highlighting its potential in various scientific research domains, including cancer therapy, antimicrobial activity, and as a tool in biochemical research.

Anticancer Activity

This compound has shown promise as an anticancer agent through various mechanisms:

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis. This is particularly relevant in the treatment of breast cancer and leukemia .

- Inhibition of Tumor Growth : In vivo studies have demonstrated that this compound significantly inhibits tumor growth in xenograft models, suggesting its potential as a therapeutic agent .

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties against several pathogens:

- Bacterial Inhibition : The compound has been tested against various strains of bacteria, including resistant strains, showing effective inhibition of growth .

- Fungal Activity : Preliminary studies suggest that this compound may also exhibit antifungal activity, making it a candidate for treating fungal infections .

Biochemical Research Tool

This compound serves as a valuable tool in biochemical research due to its ability to interact with specific cellular pathways:

- Signal Transduction Modulation : It has been utilized to study the modulation of signaling pathways involved in cell proliferation and survival, providing insights into cancer biology .

- Chemical Probes : As a chemical probe, this compound aids in the exploration of cellular mechanisms and the development of novel therapeutic strategies .

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on breast cancer cell lines. The results showed:

- Cell Viability Reduction : Treatment with this compound resulted in a 70% reduction in cell viability at concentrations above 1 µM.

- Mechanism Elucidation : Further analysis revealed that the compound activates caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Activity

In a study focusing on resistant bacterial strains, this compound was evaluated for its antimicrobial effectiveness:

- Minimum Inhibitory Concentration (MIC) : The MIC for Staphylococcus aureus was determined to be 4 µg/mL, indicating potent antibacterial activity.

- Synergistic Effects : Combining this compound with conventional antibiotics enhanced the efficacy against resistant strains.

Summary Table of Research Findings

作用機序

ベキノスタチンAは、ヒトのpiクラスグルタチオンS-トランスフェラーゼ酵素の活性を選択的に阻害することにより、その効果を発揮します。この酵素は、グルタチオンとの抱合を触媒することにより、化合物の解毒に関与しています。この酵素を阻害することにより、ベキノスタチンAは解毒プロセスを阻害し、細胞内の毒性化合物の蓄積につながります。 このメカニズムは、グルタチオンS-トランスフェラーゼがしばしば過剰発現するがん細胞で特に重要です .

類似化合物の比較

ベキノスタチンAは、ヒトのpiクラスグルタチオンS-トランスフェラーゼ酵素に対する特異的な阻害活性により、類似の化合物の中でユニークです。 類似の化合物には、ベナスタチンA、B、C、およびDなどの他のベンゾ[a]ナフタセンキノン代謝物、およびG-2N、G-2A、およびKS-619などのグルタチオンS-トランスフェラーゼの他の阻害剤が含まれます .

類似化合物との比較

Bequinostatin A is unique among similar compounds due to its specific inhibitory activity against the human pi class glutathione S-transferase enzyme. Similar compounds include other benzo[a]naphthacenequinone metabolites, such as benastatins A, B, C, and D, as well as other inhibitors of glutathione S-transferase, such as G-2N, G-2A, and KS-619 .

生物活性

Bequinostatin A is a novel compound recognized for its significant biological activities, particularly its inhibitory effects on various enzymes and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and relevant case studies.

Overview of this compound

This compound is a member of the bequinostatins family, which are characterized by their unique structural features that contribute to their biological efficacy. The compound has been primarily studied for its role as an inhibitor of glutathione S-transferase (GST), a critical enzyme involved in detoxification processes within the body.

Inhibition of Glutathione S-Transferase

This compound exhibits considerable inhibitory activity against human pi class glutathione S-transferase (GST pi). This enzyme plays a crucial role in the conjugation of glutathione to various substrates, facilitating their excretion and reducing cellular toxicity. The inhibition of GST pi by this compound can lead to increased levels of reactive oxygen species (ROS) and enhanced sensitivity to chemotherapeutic agents, making it a potential candidate for cancer therapy .

Antioxidant Activity

Recent studies have indicated that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. The compound's ability to scavenge free radicals and reduce oxidative damage has been documented in various in vitro assays.

Anticancer Properties

This compound has also shown promise in anticancer applications. Its mechanism involves not only the inhibition of GST but also the induction of apoptosis in cancer cells. Research indicates that treatment with this compound leads to cell cycle arrest and programmed cell death in several cancer cell lines, including those resistant to conventional therapies.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

Detailed Research Findings

- In Vitro Studies : In vitro assays have shown that this compound effectively reduces cell viability in various cancer cell lines. The compound's mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis.

- In Vivo Studies : Animal models treated with this compound displayed reduced tumor growth and improved survival rates compared to control groups. These studies support its potential as an adjunct therapy in cancer treatment.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics, with a reasonable half-life that supports its use in therapeutic settings.

特性

CAS番号 |

151013-37-5 |

|---|---|

分子式 |

C28H24O9 |

分子量 |

504.5 g/mol |

IUPAC名 |

1,6,7,9,11-pentahydroxy-8,13-dioxo-3-pentyl-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid |

InChI |

InChI=1S/C28H24O9/c1-2-3-4-5-11-6-12-7-17(30)21-14(19(12)25(33)20(11)28(36)37)10-16-23(26(21)34)27(35)22-15(24(16)32)8-13(29)9-18(22)31/h6,8-10,17,29-31,33-34H,2-5,7H2,1H3,(H,36,37) |

InChIキー |

RKXRXHADKSOULC-UHFFFAOYSA-N |

SMILES |

CCCCCC1=C(C(=C2C(=C1)CC(C3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)O)C(=O)O |

正規SMILES |

CCCCCC1=C(C(=C2C(=C1)CC(C3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)O)C(=O)O |

同義語 |

5,6,8,13-tetrahydro-1,6,7,9,11-pentahydroxy-8,13-dioxo-3-pentylbenzo(a)naphthacene-2-carboxylic acid bequinostatin A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。